

# A Technical Guide to Bromo-PEG6-alcohol: Properties, Applications, and Protocols

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Compound of Interest		
Compound Name:	Bromo-PEG6-alcohol	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Bromo-PEG6-alcohol**, a bifunctional linker critical in the development of targeted therapeutics. This document outlines its chemical and physical properties, its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and detailed experimental protocols for its use.

## **Core Properties of Bromo-PEG6-alcohol**

**Bromo-PEG6-alcohol** is a hydrophilic polyethylene glycol (PEG) linker featuring a terminal bromide and a terminal hydroxyl group. This structure allows for sequential chemical modifications, making it a versatile building block in medicinal chemistry and drug discovery.

CAS Number: 136399-05-8[1][2][3]

Molecular Formula: C12H25BrO6

### **Quantitative Data Summary**

The following table summarizes the key quantitative properties of **Bromo-PEG6-alcohol**.



Property	Value
Molecular Weight	345.23 g/mol
Exact Mass	344.0835 g/mol
Purity	≥95% - 98%
Appearance	Colorless to light yellow liquid
Solubility	Soluble in water and Dichloromethane (DCM)
Boiling Point	404.9 ± 40.0 °C at 760 mmHg
Storage Temperature	-20°C for long-term storage

## **Application in PROTAC Synthesis**

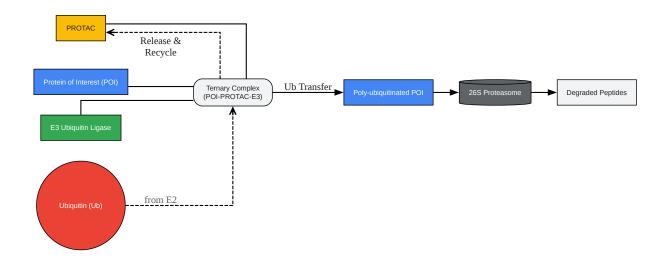
**Bromo-PEG6-alcohol** is predominantly utilized as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC.

The bifunctional nature of **Bromo-PEG6-alcohol** allows for a modular approach to PROTAC synthesis. The hydroxyl group can be modified or activated to react with a functional group on either the target protein ligand or the E3 ligase ligand. The bromide serves as a good leaving group for nucleophilic substitution, typically reacting with an amine or thiol on the other binding moiety.

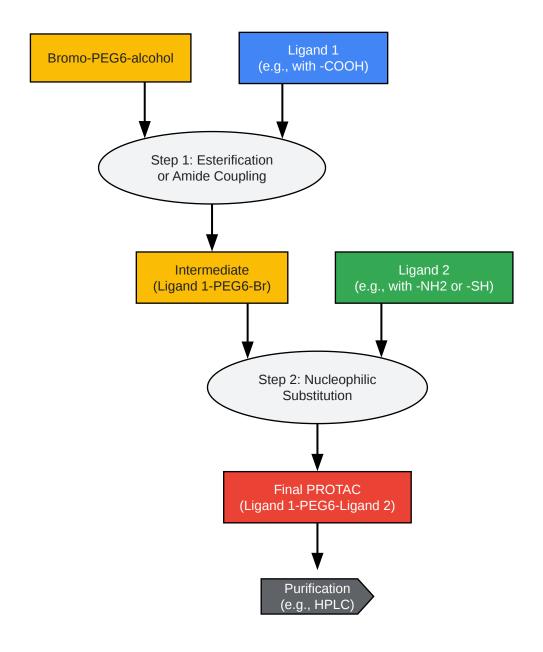
### **PROTAC Mechanism of Action**

The general mechanism by which a PROTAC facilitates protein degradation is a catalytic cycle. This signaling pathway is visualized in the diagram below.









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### References

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